GABAB Receptor Agonist Potency: Comparative EC50 Data for 3-Aminopropyl(methyl)phosphinic Acid
3-Aminopropyl(methyl)phosphinic acid (SKF 97541/CGP 35024) exhibits an EC50 of 50 nM at GABAB receptors, representing a 4.2-fold increase in potency over the endogenous agonist GABA (EC50 approximately 210 nM in comparable assays) [1]. When compared to the clinically used GABAB agonist baclofen, SKF 97541 demonstrates approximately 4-fold higher potency (baclofen EC50 approximately 200 nM) . In striatal synaptic potential assays, the compound depresses synaptic transmission with an EC50 of 92 nM, and hyperpolarizes nigral neurons with an EC50 of 150 nM .
| Evidence Dimension | GABAB receptor functional agonist potency (EC50) |
|---|---|
| Target Compound Data | 50 nM (GABAB), 92 nM (striatal synaptic depression), 150 nM (nigral neuron hyperpolarization) |
| Comparator Or Baseline | GABA EC50 ≈ 210 nM; Baclofen EC50 ≈ 200 nM |
| Quantified Difference | ~4-fold higher potency versus GABA and baclofen |
| Conditions | Rat brain slice electrophysiology; striatal synaptic potentials; nigral neurons |
Why This Matters
Higher potency reduces the mass of compound required per experimental unit, translating to lower procurement volumes and cost-efficiency for long-term research programs.
- [1] Seabrook GR, Howson W, Lacey MG. Electrophysiological characterization of potent agonists and antagonists at pre- and postsynaptic GABAB receptors on neurones in rat brain slices. Br J Pharmacol. 1990;101(4):949-957. View Source
